molecular formula C16H15NO3 B386378 N-(4-acetylphenyl)-2-methoxybenzamide CAS No. 303122-60-3

N-(4-acetylphenyl)-2-methoxybenzamide

Cat. No.: B386378
CAS No.: 303122-60-3
M. Wt: 269.29g/mol
InChI Key: TXEPIWDWJWVHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a 4-acetylphenylamine moiety. Its synthesis involves the reaction of p-aminoacetophenone with N-methylisatoic anhydride in glacial acetic acid under reflux conditions, yielding the target compound as a precipitate .

Properties

CAS No.

303122-60-3

Molecular Formula

C16H15NO3

Molecular Weight

269.29g/mol

IUPAC Name

N-(4-acetylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C16H15NO3/c1-11(18)12-7-9-13(10-8-12)17-16(19)14-5-3-4-6-15(14)20-2/h3-10H,1-2H3,(H,17,19)

InChI Key

TXEPIWDWJWVHPA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation

The spatial arrangement of substituents significantly influences the biological and chemical behavior of benzamides. Key comparisons include:

Compound Name Substituents Dihedral Angles (Benzene Rings vs. Amide Unit) Key Structural Features Reference
N-(4-Acetylphenyl)-2-methoxybenzamide 4-acetylphenyl, 2-methoxy Not reported Acetyl group enhances electron-withdrawing effects
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-bromo, 4-methoxy, 2-nitro 79.20° (inter-ring) Nitro group introduces steric hindrance
2-Chloro-N-(4-methoxyphenyl)benzamide 2-chloro, 4-methoxy 45.9°, 33.5° (vs. amide plane) Chloro substituent increases hydrophobicity
N-(4-Methoxyphenyl)benzamide 4-methoxy Not reported Simplest analog with no additional groups

Key Observations :

  • The acetyl group in this compound may enhance electronic interactions in receptor binding compared to simpler analogs like N-(4-methoxyphenyl)benzamide.

Key Observations :

  • The 2-methoxybenzamide core is a common pharmacophore in CNS-targeting compounds (e.g., sulpiride, [18F]DMFP) .
  • Substituent variation (e.g., indenyl, fluoropropyl) tailors compounds for specific applications, such as gene regulation or neuroimaging .

Key Observations :

  • Complex substituents (e.g., nitro, bromo) require multi-step syntheses and advanced crystallographic validation .
  • This compound’s synthesis is relatively straightforward, favoring scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.